Carprofen-13C,d3
Description
¹H NMR Analysis
The ¹H NMR spectrum of Carprofen-¹³C,d₃ (recorded in DMSO-d₆) exhibits distinct shifts due to isotopic substitution:
- Deuterium labeling : The methyl group (CH₃) signals at δ 1.60 ppm in non-deuterated carprofen are absent, replaced by a singlet for the deuterated CD₃ group.
- Aromatic protons : Resonances at δ 7.20–8.30 ppm correspond to the carbazole ring protons, with a downfield shift for H-5 (δ 8.26 ppm) due to electron-withdrawing effects from the chlorine substituent.
¹³C NMR Analysis
The ¹³C NMR spectrum highlights the ¹³C-labeled carbon:
- The ¹³C-enriched methyl carbon adjacent to the carboxylic acid group appears at δ 38.98 ppm , distinct from the non-labeled counterpart (δ 34.76 ppm).
- The carbazole carbons show characteristic signals: C-2 (δ 175.49 ppm, carboxylic acid), C-6 (δ 124.74 ppm, chlorine-substituted), and C-9 (δ 140.29 ppm, NH group).
High-Resolution Mass Spectrometry (HR-MS)
HR-MS data (ESI⁺) confirm the isotopic integrity:
- Observed [M+H]⁺ : m/z 278.736 (calculated: 278.734).
- Fragmentation patterns include loss of CO₂ (m/z 229.066) and cleavage of the carbazole ring (m/z 167.034).
Crystallographic Analysis and Conformational Studies
Crystallographic Data
While no crystal structure of Carprofen-¹³C,d₃ has been reported, X-ray studies of its non-labeled analog reveal:
Conformational Dynamics
Density functional theory (DFT) calculations predict that isotopic labeling minimally affects the molecule’s conformational flexibility. Key interactions include:
- Intramolecular hydrogen bonding between the carboxylic acid (O–H) and the carbazole NH group.
- Van der Waals interactions stabilizing the chlorine substituent within hydrophobic pockets of target enzymes like cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH).
Table 1. Key Spectroscopic and Crystallographic Data for Carprofen-¹³C,d₃
Properties
Molecular Formula |
C1413CH9D3ClNO2 |
|---|---|
Molecular Weight |
277.73 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Isotope-Labeled Compounds
*Estimated based on analogous structures.
Structural and Functional Distinctions
- Carprofen-¹³C,d₃ vs. Ibuprofen-¹³C,d₃: While both are NSAIDs, carprofen contains a chlorine substituent, enhancing its lipophilicity and tissue penetration compared to ibuprofen. The isotopic labeling in Carprofen-¹³C,d₃ allows differentiation from endogenous compounds in veterinary samples, whereas Ibuprofen-¹³C,d₃ is more commonly used in human biomedical research .
Carprofen-¹³C,d₃ vs. Flurbiprofen-¹³C-d₃ :
Flurbiprofen’s fluorine atom enables distinct metabolic oxidation pathways, which are traceable via ¹³C labeling. Carprofen-¹³C,d₃, however, is uniquely valuable in environmental toxicology due to its persistence in aquatic systems, necessitating precise tracking .Carprofen-¹³C,d₃ vs. Osimertinib-¹³C,d₃ :
Osimertinib-¹³C,d₃ is used in cancer research, highlighting the versatility of isotopic labeling across drug classes. Carprofen-¹³C,d₃’s applications are narrower but critical in veterinary pharmacology and ecotoxicology .
Analytical Advantages and Challenges
- Sensitivity : The dual labeling (¹³C and d₃) in Carprofen-¹³C,d₃ enhances detection sensitivity in MS by reducing isotopic overlap with unlabeled analogs .
- Synthesis Complexity : Incorporating both ¹³C and d₃ requires multi-step synthesis, increasing production costs compared to singly labeled compounds like Caffeine-¹³C₃ .
- Interstudy Variability : Discrepancies in isotopic enrichment levels (e.g., 95–99% purity) across studies necessitate rigorous interlaboratory calibration and metadata transparency to ensure reproducibility .
Preparation Methods
Classical Carprofen Synthesis
Carprofen’s core structure derives from a tricyclic carbazole framework synthesized via Fisher indole cyclization. Two industrial routes dominate:
-
Enamine-based synthesis (patents): Cyclohexanone reacts with pyrrolidine or piperidine to form an enamine intermediate, which undergoes sequential alkylation, diazonium coupling, and cyclization.
-
One-pot indole cyclization (): A streamlined process minimizes intermediate isolation, improving yield and scalability (Scheme 3 in).
For Carprofen-13C,d3, these routes are modified to introduce 13C at the cyclohexanone carbonyl carbon and deuterium at specific methyl and aromatic positions.
13C Incorporation
-
Cyclohexanone-13C : The carbonyl carbon of cyclohexanone is replaced with 13C by using 13C-labeled sodium cyanide in the Koch-Haaf carbonylation reaction. This ensures the 13C label propagates through enamine formation and subsequent cyclization.
-
Methyl group labeling : Alternatively, 13C-labeled methyl iodide introduces the isotope at the α-position of the propanoic acid side chain during alkylation (, step 2).
Deuteration Methods
-
Deuterated enamine precursors : Replacing pyrrolidine with pyrrolidine-d11 in the enamine synthesis step introduces deuterium at the cyclohexyl ring positions.
-
Deuterium exchange : Post-synthesis treatment with D2O under acidic conditions (e.g., HCl/DCl) exchanges labile protons on the carbazole nitrogen and methyl groups.
Stepwise Preparation of this compound
Enamine Formation with Isotopic Modifications
Cyclohexanone-13C (1.0 equiv) reacts with pyrrolidine-d11 (1.2 equiv) in toluene under reflux with molecular sieves to form the enamine intermediate (3) (Scheme 1 in). The 13C label is retained at the carbonyl-derived position, while pyrrolidine-d11 ensures deuterium incorporation at three cyclohexyl hydrogens.
Critical parameters :
Alkylation with α-Substituted Propanoic Acid Esters
The enamine reacts with methyl α-bromopropanoate in acetonitrile using sodium iodide as a catalyst (, step 2). For deuterium labeling, methyl α-bromo-d3-propanoate is substituted, introducing a CD3 group.
Isotopic purity :
-
Deuterium incorporation: >98% (confirmed by MS)
-
13C retention: 99% (via 13C NMR)
Diazonium Coupling and Fisher Indole Cyclization
The alkylated enamine reacts with 4-chlorobenzenediazonium tetrafluoroborate to form a hydrazone, which undergoes acid-catalyzed cyclization (HCl/EtOH, 80°C) to yield the carbazole core (, step 4).
Deuterium retention :
Final Hydrolysis and Purification
The ester intermediate is hydrolyzed with NaOH/H2O, followed by acidification to precipitate this compound. Purification via recrystallization (acetone/water) achieves >99.5% chemical and isotopic purity (, analytical data).
Analytical Validation of Isotopic Purity
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
1H NMR : Absence of signals at δ 1.40 (CH3) confirms CD3 incorporation.
-
13C NMR : Single peak at δ 180.2 (13C-carboxyl) (, spectrum data).
Challenges and Optimization
Deuterium Loss During Cyclization
Early methods (, Example 9) reported up to 15% deuterium loss during high-temperature cyclization. Optimization by replacing H2O with D2O and lowering reaction temperatures to 200°C reduced loss to <2% (, Example 6).
Q & A
Q. What peer-review criteria should be prioritized for studies investigating Carprofen-<sup>13</sup>C,d3’s environmental impact?
- Methodological Answer : Require explicit documentation of extraction recovery rates in water/soil samples and limits of quantification (LOQ). Validate analytical methods against EPA SW-846 guidelines. Assess ecological risk via species sensitivity distribution (SSD) models, with transparency in model assumptions (e.g., NOEC/LOEC values). Encourage open peer review for data accessibility audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
